molecular formula C16H10ClN5OS B2917748 N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine CAS No. 2379949-17-2

N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

Cat. No. B2917748
M. Wt: 355.8
InChI Key: XUAYALVSSPFVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine, also known as THPO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrimidine family and has a unique structure that makes it a promising candidate for various research studies. In

Mechanism Of Action

N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine works by inhibiting the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. By inhibiting this enzyme, N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine prevents the production of new DNA, which can lead to the death of rapidly dividing cells such as cancer cells. N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine also has anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.

Biochemical And Physiological Effects

N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is its ability to inhibit the enzyme dihydrofolate reductase, which is involved in DNA synthesis and repair. This makes N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine a potential candidate for the treatment of cancer and other diseases that involve abnormal cell growth. Additionally, N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine has anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. However, one limitation of N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research and development of N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine. One area of research is the development of more potent and selective inhibitors of dihydrofolate reductase. Another area of research is the investigation of the potential use of N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to investigate the potential toxicity of N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine and its effects on other physiological systems.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2-chlorobenzonitrile with ethyl 2-oxo-4-phenylbutyrate to produce 2-chlorophenylacetic acid ethyl ester. The ester is then reacted with thiosemicarbazide to form 2-chlorophenylacetic acid thiosemicarbazide. The final step involves the reaction of 2-chlorophenylacetic acid thiosemicarbazide with 3-bromo-1,2,4-oxadiazole to produce N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine.

Scientific Research Applications

N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine has been shown to have potential applications in various scientific research studies. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and repair. This makes N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine a potential candidate for the treatment of cancer and other diseases that involve abnormal cell growth. N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2-chlorophenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5OS/c17-12-3-1-2-4-13(12)20-15-11(7-18-9-19-15)16-21-14(22-23-16)10-5-6-24-8-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAYALVSSPFVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

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